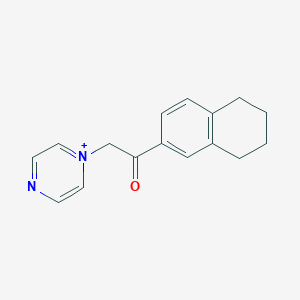
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone, also known as PTETE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone can inhibit the proliferation of cancer cells and induce apoptosis. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone in lab experiments is its high purity and stability. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone can be synthesized in large quantities with high yield and purity, making it ideal for use in various experiments. However, one limitation of using 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone is its potential toxicity. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone. One direction is the development of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone-based drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is the synthesis of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone-based materials for various applications, such as catalysis and sensing. Additionally, further studies are needed to fully understand the mechanism of action of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone involves the reaction between 1-tetralone and pyrazinecarboxamide in the presence of sulfuric acid. The resulting product is then further reacted with ethyl chloroacetate to obtain 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone. This method has been optimized to yield high purity and yield of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone.
Aplicaciones Científicas De Investigación
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In analytical chemistry, 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone |
|---|---|
Fórmula molecular |
C16H17N2O+ |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
2-pyrazin-1-ium-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H17N2O/c19-16(12-18-9-7-17-8-10-18)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2/q+1 |
Clave InChI |
RZSRHOHOHFHSGR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C[N+]3=CC=NC=C3 |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C(=O)C[N+]3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)

![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)


![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)